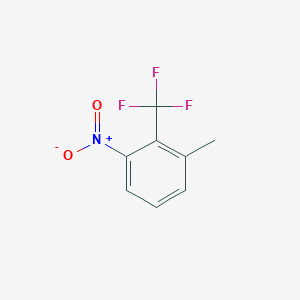

2-Methyl-6-nitrobenzotrifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-nitrobenzotrifluoride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various nitro-substituted aromatic compounds with trifluoromethyl groups, which are structurally related to 2-Methyl-6-nitrobenzotrifluoride. These compounds are of interest due to their potential applications in the synthesis of heteroaromatic compounds and as intermediates in the production of various industrial chemicals .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitration and trifluoromethylation. For instance, the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans is achieved through a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes and malononitriles . Another example is the two-step synthesis of dinitrobenzenes with trifluoromethyl groups, which are then transformed into nitro-substituted indoles using the Batcho–Leimgruber synthetic protocol . These methods highlight the complexity and versatility of synthetic routes available for nitro-trifluoromethyl aromatic compounds.

Molecular Structure Analysis

The molecular structure of nitro-substituted aromatic compounds can be determined using various spectroscopic techniques. For example, the structure of 5-nitro-2,3-dihydrobenzo[b]furanes was established by 13C-NMR spectroscopy . Similarly, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate was elucidated through X-ray crystallography, revealing the coplanarity of the nitro group with the benzene ring and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of nitro-substituted aromatic compounds can lead to interesting transformations. For instance, a rare [1,5] sigmatropic shift of the nitro group was observed during the synthesis of certain dibenzo[b,d]pyrans . Additionally, the transformation of dinitrobenzenes into indoles demonstrates the ability of these compounds to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds are influenced by their molecular structure. The presence of nitro and trifluoromethyl groups can affect the electron distribution within the molecule, as seen in the coplanarity of the nitro group in methyl 2,6-dihydroxy-3-nitrobenzoate . These substituents can also impact the compound's reactivity, stability, and potential applications in various industries, as indicated by the use of 2-hydroxy-nitroazobenzenes in the production of chemical products .

科学的研究の応用

Synthesis of Chemical Sensors

2-Methyl-6-nitrobenzotrifluoride has been utilized in the synthesis of chemical sensors, particularly for the detection of cyanide in aqueous media. Researchers developed sensitive and selective sensors capable of detecting cyanide over a range of other anions, demonstrating the potential of derivatives of 2-methyl-6-nitrobenzotrifluoride in environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Catalysis in Organic Synthesis

This compound has been implicated in catalysis research, where its derivatives have been shown to be efficient catalysts for reactions such as the Friedel–Crafts alkylations. Nickel and Hg(II) N-heterocyclic carbene complexes derived from benzimidazole-functionalized compounds, closely related to 2-methyl-6-nitrobenzotrifluoride, have been synthesized and characterized. These complexes demonstrate high efficiency and selectivity in catalyzing key organic transformations, offering valuable tools for synthetic organic chemistry (Huang et al., 2011).

Electrochemical Sensing

The application of 2-methyl-6-nitrobenzotrifluoride derivatives in electrochemical sensing has been explored, particularly for the detection of hazardous substances. For instance, an electrochemical sensor based on a nanomagnetic core shell linked to a carbon nanotube modified electrode has been developed for the detection of 2-methyl-4, 6-dinitrophenol, a compound structurally similar to 2-methyl-6-nitrobenzotrifluoride. This highlights the compound's relevance in the development of sensitive and selective sensors for environmental pollutants and hazardous chemicals (Irandoust et al., 2019).

Magnetic Resonance Spectroscopy

In the field of medical research, derivatives of 2-methyl-6-nitrobenzotrifluoride have been investigated as potential noninvasive markers of tissue oxygen levels in tumors using magnetic resonance spectroscopy (MRS). This research indicates the compound's utility in diagnosing and monitoring tumor hypoxia, a condition that can influence the effectiveness of cancer treatments (Procissi et al., 2007).

Advanced Materials Synthesis

2-Methyl-6-nitrobenzotrifluoride has also found application in the synthesis of advanced materials, such as in the preparation of substituted diaryl compounds for the creation of materials with specific electronic and magnetic properties. These compounds can serve as precursors for materials used in electronics, photonics, and as biomarkers due to their fluorescence properties and potential DNA intercalation capabilities (Ferreira, Queiroz, & Kirsch, 2003).

Safety And Hazards

将来の方向性

The continuous-flow synthesis strategy used in the synthesis of a similar compound would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This could potentially be applied to the synthesis of 2-Methyl-6-nitrobenzotrifluoride in the future.

特性

IUPAC Name |

1-methyl-3-nitro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(12(13)14)7(5)8(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNTZLUZBNSESZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitrobenzotrifluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)